molecular formula C16H20ClN3O4S B2999629 N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2199201-55-1

N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2999629
CAS No.: 2199201-55-1
M. Wt: 385.86
InChI Key: VUHQCPNOQYIYDW-UHFFFAOYSA-N
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Description

N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound that features a piperazine ring substituted with a chlorophenylsulfonyl group and an oxopropyl group

Preparation Methods

The synthesis of N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using chlorophenylsulfonyl chloride under basic conditions.

    Attachment of the Oxopropyl Group: The final step involves the reaction of the sulfonylated piperazine with an appropriate oxopropylating agent, such as an acyl chloride or anhydride, under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is employed in the study of biochemical pathways and mechanisms, particularly those involving sulfonamide and piperazine derivatives.

Mechanism of Action

The mechanism of action of N-[3-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects.

Properties

IUPAC Name

N-[3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4S/c1-2-15(21)18-8-7-16(22)19-9-11-20(12-10-19)25(23,24)14-5-3-13(17)4-6-14/h2-6H,1,7-12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHQCPNOQYIYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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